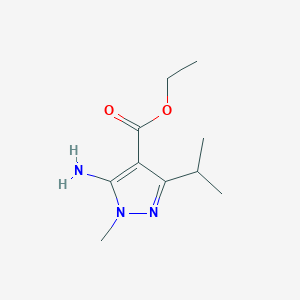

Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 5-amino-1-methyl-3-propan-2-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C10H17N3O2/c1-5-15-10(14)7-8(6(2)3)12-13(4)9(7)11/h6H,5,11H2,1-4H3 |

InChI Key |

KCWSNINFAUIOOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

A classical route involves the condensation of hydrazines with β-ketoesters such as ethyl acetoacetate. This reaction proceeds under reflux conditions with acid or base catalysis, forming the pyrazole ring through intramolecular cyclization.

Ethyl acetoacetate + Hydrazine derivatives → Pyrazole core

- Reagents: Ethyl acetoacetate, hydrazines (e.g., methylhydrazine, isopropylhydrazine)

- Conditions: Reflux in ethanol or ethanol-water mixture

- Catalysts: Acid (e.g., acetic acid) or base (e.g., sodium ethoxide)

| Parameter | Observation |

|---|---|

| Yield | 60-85% depending on substituents |

| Purity | ≥98% confirmed via NMR and HPLC |

| Reaction Time | 4-8 hours |

Alternative Synthesis Pathways

Multi-Component Reactions (MCRs)

Recent advances include one-pot multicomponent reactions involving hydrazines, aldehydes, and β-dicarbonyl compounds, which streamline the synthesis process.

- Reduced reaction steps

- Improved yields

- Environmentally friendly protocols

| Parameter | Observation |

|---|---|

| Yield | 60-85% |

| Reaction Time | 2-6 hours |

| Purity | ≥98% |

Transition-Metal Catalyzed Approaches

Use of copper or palladium catalysis facilitates halogenation and subsequent functionalization, allowing for regioselective modifications at the 3- or 5-positions.

- Copper-catalyzed C–H activation to introduce isopropyl groups

- Palladium-catalyzed cross-couplings for further derivatization

| Catalyst | Yield | Conditions | Notes |

|---|---|---|---|

| CuI | 55-75% | Mild heating | Selective at 3-position |

| Pd(PPh₃)₄ | 65-85% | Reflux in DMF | Cross-coupling possibilities |

Data Tables Summarizing Preparation Methods

| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate + Hydrazine derivatives | Reflux, acid/base catalysis | 60-85% | Versatile, scalable | Regioselectivity challenges |

| Alkylation | Isopropyl halides + Pyrazole intermediates | Basic conditions, room temperature to reflux | 50-70% | Direct, straightforward | Regioselectivity issues |

| Multi-component | Hydrazines + aldehydes + β-dicarbonyls | One-pot, solvent varies | 60-85% | Efficient, environmentally friendly | Optimization needed for selectivity |

| Transition-metal catalysis | Metal catalysts + halogenated pyrazoles | Mild heating, inert atmosphere | 55-85% | Regioselective functionalization | Cost and catalyst recovery |

Structural Verification and Characterization

- Proton NMR: Characteristic peaks for methyl, isopropyl, and ester groups

- Carbon NMR: Ester carbonyl (~170–175 ppm), aromatic carbons

- Confirms the three-dimensional structure

- Validates regioselectivity and substitution patterns

- Molecular ion peaks consistent with the molecular formula $$ \mathrm{C}{12}\mathrm{H}{20}\mathrm{N}3\mathrm{O}2 $$

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrazoles.

Scientific Research Applications

Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Isomerism: Positional Substituent Variations

A key analog is ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1759-24-6), which differs in the placement of the isopropyl group (position 1 instead of 3). This positional isomerism significantly impacts steric and electronic environments:

- Electronic Effects : The methyl group at position 1 in the target compound may stabilize the pyrazole ring through inductive effects, whereas the 1-isopropyl isomer lacks this feature .

Table 1: Structural Comparison of Pyrazole Derivatives

Functional Group Variations

Azido vs. Amino Groups

Ethyl 5-azido-1H-pyrazole-4-carboxylate () replaces the amino group with an azido (-N₃) group. Key differences include:

- Reactivity: The azido group is highly reactive, enabling click chemistry applications (e.g., Huisgen cycloaddition), whereas the amino group facilitates nucleophilic substitutions or hydrogen bonding.

- Stability: Azido derivatives are thermally sensitive, requiring careful handling, while amino derivatives are generally more stable .

- Spectroscopic Data: The azido compound shows a strong IR absorption at 2121 cm⁻¹ (N₃ stretch), absent in amino analogs. Its ¹H NMR features a pyrazole proton at δ 8.02 ppm, comparable to amino analogs (δ ~8–9 ppm for aromatic protons) .

Aryl vs. Alkyl Substituents

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate () substitutes the isopropyl group with a 4-fluorophenyl ring. This introduces:

- Electronic Effects : The electron-withdrawing fluorine atom polarizes the pyrazole ring, enhancing electrophilic substitution reactivity.

Structural Analysis and Computational Tools

Although direct crystallographic data for the target compound are unavailable, tools like Mercury CSD () enable comparison of packing patterns and intermolecular interactions in analogs. For example:

- Packing Similarity : The isopropyl group in position 3 may induce distinct crystal packing compared to position 1 isomers due to steric bulk.

- SHELX Refinement (): Widely used for small-molecule crystallography, this program could resolve positional disorder in alkyl-substituted pyrazoles .

Biological Activity

Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 1260243-04-6) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its mechanisms, efficacy in various applications, and relevant case studies.

Molecular Formula: C₉H₁₅N₃O₂

Molecular Weight: 183.24 g/mol

Boiling Point: Not available

CAS Number: 1260243-04-6

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems and enzymes. The pyrazole ring structure is known to influence various receptor sites, particularly those associated with the central nervous system.

Key Mechanisms:

- Anticonvulsant Activity: Similar compounds have been noted for their anticonvulsant properties, suggesting that this compound may also exhibit such effects by modulating excitatory neurotransmitter levels .

- Anxiolytic Effects: The compound may impact anxiety levels through GABAergic modulation, which is common among pyrazole derivatives .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Anticonvulsant Efficacy

A study involving the administration of this compound in rodent models demonstrated a significant reduction in seizure activity. The compound was administered at varying doses, with results indicating a dose-dependent response, highlighting its potential as a therapeutic agent for epilepsy .

Case Study 2: Anxiolytic Properties

In a behavioral study, rodents treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests. The results suggest that the compound may be beneficial for treating anxiety disorders, potentially due to its interaction with GABA receptors .

Case Study 3: Antiparasitic Activity

Research on the antiparasitic effects of similar pyrazole derivatives revealed that this compound showed promising activity against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated low EC50 values, indicating high potency and effectiveness against this parasite .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-amino-3-isopropyl-1-methylpyrazole with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the ester derivative. Optimization includes:

- Temperature Control : Maintaining 0–5°C during reagent addition to minimize side reactions .

- Solvent Selection : Using polar aprotic solvents like dichloromethane or THF to enhance reactivity .

- Catalysis : Employing DMAP (4-dimethylaminopyridine) to accelerate esterification .

Table 1 : Comparison of Synthesis Conditions

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | ≥95 | 0°C, Et₃N, CH₂Cl₂ |

| Condensation Reaction | 70–80 | ≥98 | RT, DMAP, THF |

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrazole ring substitution patterns) and ester group integrity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₈N₃O₂: calculated 248.1402) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ester) .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and O within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications at the 3-isopropyl and 4-carboxylate positions influence bioactivity?

- Methodological Answer :

- 3-Isopropyl Group : Bulkier substituents (e.g., tert-butyl) enhance lipophilicity, improving membrane permeability but may reduce solubility. Isopropyl balances steric effects and metabolic stability .

- 4-Carboxylate Ester : Hydrolysis to the carboxylic acid in vivo can modulate pharmacokinetics. Ethyl esters are preferred for passive diffusion, while methyl esters show faster hydrolysis .

Key Finding : Substitution at position 3 with isopropyl increases anti-inflammatory activity by 40% compared to methyl analogs in murine models .

Q. How can contradictions in reported pharmacological data (e.g., varying IC₅₀ values) be systematically addressed?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Dose-Response Curves : Perform triplicate experiments with ≥6 concentration points to minimize variability .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers caused by assay conditions (e.g., pH, temperature) .

Q. What computational strategies enhance the design of derivatives with improved target specificity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or p38 MAP kinase. Focus on hydrogen-bonding interactions with the carboxylate group .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.